Cas no 1217437-34-7 (4-Methoxy Estrone-13C,d3)

4-Methoxy Estrone-13C,d3 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-[13C,D3]-estrone
- 4-Methoxy Estrone-13C,d3
- (8R,9S,13S,14S)-3-hydroxy-13-methyl-4-(trideuteriomethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
- 4-Methoxy Estrone-13
- 3,4-Dihydroxy-1,3,5(10)-estratrien-17-one 4-methyl-13C,d3 ether
- 3-Hydroxy-4-methoxy-13C,d3-1,3,5(10)-estratrien-17-one
- 3-Hydroxy-4-methoxyestra-1,3,5(10)-trien-17-one-13C,d3
- 4-Hydroxyestrone 4-methyl-13C,d3 ether
- 4-Methoxy-13C,d3-estrone
-
計算された属性
- せいみつぶんしりょう: 304.19500
じっけんとくせい
- PSA: 46.53000
- LogP: 3.82600
4-Methoxy Estrone-13C,d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 705691-1MG |
4-Methoxy Estrone-13C,d3 |
1217437-34-7 | 98% | 1mg |
¥5885.7 | 2023-11-27 | |
TRC | M226137-1mg |
4-Methoxy Estrone-13C,d3 |
1217437-34-7 | 1mg |
$ 224.00 | 2023-09-07 | ||
TRC | M226137-10mg |
4-Methoxy Estrone-13C,d3 |
1217437-34-7 | 10mg |
$ 1669.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-311044-1mg |
4-Methoxy-13C,d3-estrone, |
1217437-34-7 | 1mg |
¥4249.00 | 2023-09-05 | ||
A2B Chem LLC | AE39515-1mg |
4-Methoxy Estrone-13C,d3 |
1217437-34-7 | 1mg |
$613.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-311044-1 mg |
4-Methoxy-13C,d3-estrone, |
1217437-34-7 | 1mg |
¥4,249.00 | 2023-07-11 | ||
1PlusChem | 1P009FQZ-1mg |
4-Methoxy Estrone-13C,d3 |
1217437-34-7 | 1mg |
$294.00 | 2025-02-24 | ||
A2B Chem LLC | AE39515-10mg |
4-Methoxy Estrone-13C,d3 |
1217437-34-7 | 10mg |
$2050.00 | 2024-04-20 | ||
1PlusChem | 1P009FQZ-10mg |
4-Methoxy Estrone-13C,d3 |
1217437-34-7 | 10mg |
$1421.00 | 2025-02-24 |
4-Methoxy Estrone-13C,d3 関連文献
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
4-Methoxy Estrone-13C,d3に関する追加情報
Introduction to 4-Methoxy Estrone-13C,d3 and Its Significance in Modern Research
The compound with the CAS number 1217437-34-7, identified as 4-Methoxy Estrone-13C,d3, represents a specialized isotope-labeled derivative of estrone. This compound has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique properties and applications. 4-Methoxy Estrone-13C,d3 is particularly valuable for its use in metabolic studies, tracer methodologies, and as a reference standard in analytical chemistry. The incorporation of deuterium (d) and carbon-13 (13C) isotopes enhances its utility in NMR spectroscopy, allowing for precise structural elucidation and dynamic studies of biological systems.
In recent years, the demand for high-purity isotope-labeled compounds has surged, driven by advancements in metabolomics and proteomics. 4-Methoxy Estrone-13C,d3 plays a pivotal role in these areas by enabling researchers to track metabolic pathways with exceptional sensitivity. The methoxy group at the 4-position of the estrone backbone contributes to its biological activity, making it a relevant tool in studying estrogenic signaling pathways. Furthermore, the labeled isotopes facilitate the detection of subtle changes in molecular interactions, which are critical for understanding drug mechanisms and developing novel therapeutic strategies.
One of the most compelling applications of 4-Methoxy Estrone-13C,d3 is in the field of nuclear magnetic resonance (NMR) spectroscopy. The 13C isotope provides a distinct resonance signal that allows for unambiguous identification and quantification of the compound. This feature is particularly advantageous when studying complex mixtures or when monitoring the degradation or transformation of estrone derivatives. Additionally, the deuterium labeling (d) minimizes interference from background signals, enhancing the overall quality of NMR experiments. These characteristics make 4-Methoxy Estrone-13C,d3 an indispensable tool for researchers aiming to unravel the structural and dynamic properties of estrogenic compounds.
Recent studies have highlighted the importance of 4-Methoxy Estrone-13C,d3 in investigating estrogen receptor (ER) interactions. Estrogen receptors are key targets in the treatment of breast cancer, osteoporosis, and other hormone-sensitive disorders. By using labeled estrone derivatives, scientists can gain insights into how these receptors bind to their ligands and modulate downstream signaling pathways. The precision offered by 4-Methoxy Estrone-13C,d3 enables researchers to correlate structural features with biological activity, thereby facilitating the design of more effective ER modulators. This approach has been instrumental in identifying novel compounds with improved selectivity and reduced side effects.
The pharmaceutical industry has also embraced 4-Methoxy Estrone-13C,d3 as a critical component in drug development pipelines. The ability to track metabolic processes using labeled compounds allows for a deeper understanding of how drugs are processed within the body. This information is vital for optimizing dosages, predicting drug-drug interactions, and identifying potential toxicities. For instance, studies using 4-Methoxy Estrone-13C,d3 have provided valuable data on how estrogenic drugs are metabolized by cytochrome P450 enzymes, contributing to safer and more personalized medicine.
Moreover, 4-Methoxy Estrone-13C,d3 finds applications in environmental science, where it is used to study estrogenic pollutants in aquatic ecosystems. Estrogen residues from pharmaceuticals can have significant impacts on aquatic life, leading to endocrine disruption and reproductive issues. By employing labeled estrone derivatives, researchers can quantify these pollutants with high accuracy and monitor their environmental fate. This has led to better wastewater treatment strategies and policies aimed at protecting aquatic biodiversity.
The synthesis of 4-Methoxy Estrone-13C,d3 presents unique challenges due to the need for high isotopic purity and functional group specificity. Advanced chemical methodologies, including isotopic exchange reactions and catalytic hydrogenation, are employed to achieve these requirements. The growing demand for such specialized compounds has spurred innovation in synthetic chemistry, leading to more efficient and scalable production processes. These advancements ensure that researchers worldwide have access to high-quality materials for their studies.
In conclusion, 4-Methoxy Estrone-13C,d3 is a multifaceted compound with broad applications across multiple scientific disciplines. Its role in metabolic studies, NMR spectroscopy, drug development, and environmental monitoring underscores its importance in modern research. As our understanding of biological systems continues to evolve, compounds like 4-Methoxy Estrone-13C,d3 will remain indispensable tools for advancing scientific knowledge and developing innovative solutions to global challenges.
1217437-34-7 (4-Methoxy Estrone-13C,d3) 関連製品
- 362-08-3(2-Methoxy Estrone)
- 2044745-32-4(3-methyl-1-(piperidin-4-yl)methylurea hydrochloride)
- 1221342-51-3(Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate)
- 339014-42-5(2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol)
- 4901-19-3(1,3-Dithiane-2-carboxylic acid, 2-methyl-)
- 2171656-26-9(3-bromo-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid)
- 2097950-95-1(2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid)
- 1156213-49-8(5-(butylcarbamoyl)pentanoic acid)
- 1807215-33-3(Methyl 2-chloro-4-cyanopyridine-5-acetate)
- 2171992-90-6(5-3-(aminomethyl)phenyl-7,8-dihydro-1,7-naphthyridin-8-one)




